molecular formula C14H12N2O4 B1177120 squarroside A CAS No. 152574-91-9

squarroside A

Número de catálogo: B1177120
Número CAS: 152574-91-9
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Squarroside A is a triterpene saponin first isolated from the roots of Acanthophyllum squarrosum . Its structure, elucidated via 2D NMR and mass spectrometry, consists of a gypsogenin aglycone core linked to a complex oligosaccharide chain. The carbohydrate moiety includes β-D-galactopyranosyl, β-D-xylopyranosyl, β-D-glucuronopyranosyl, α-L-rhamnopyranosyl, and α-L-arabinofuranosyl units, with an acetylated fucose residue at the 28-position . The molecular formula is C₇₁H₁₁₀O₃₆, with a molecular weight of 1,539.63 g/mol .

This compound exhibits concentration-dependent immunomodulatory activity: it acts as an immunosuppressant at high concentrations (>50 µg/mL) and a stimulant at lower doses (<10 µg/mL) in lymphocyte transformation assays .

Propiedades

Número CAS

152574-91-9

Fórmula molecular

C14H12N2O4

Peso molecular

0

Sinónimos

squarroside A

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Squarroside A and Analogous Compounds

Compound Source Molecular Formula Molecular Weight (g/mol) Aglycone Sugar Chain Features Configuration/Critical Modifications Bioactivity References
This compound Acanthophyllum squarrosum C₇₁H₁₁₀O₃₆ 1,539.63 Gypsogenin 3-O-Gal-(1→2)-[Xyl-(1→3)]-GlcA; 28-O-Xyl-(1→4)-Rha-(1→2)-[Ara-(1→3)]-4-O-Ac-Fuc Acetylated fucose at C-28 Immunomodulatory (biphasic)
Squarroside B4 Thalictrum squarrosum C₄₂H₆₈O₁₄ 796.00 Oleanolic acid 3-O-Glc-(1→4)-[Rha-(1→2)]-Xyl; 28-O-Glc ester C-21 hydroxyl (S-configuration) Not explicitly reported
Squarroside III Thalictrum squarrosum Not specified ~1,219 (FAB-MS) Oleanolic acid 3-O-Glc-(1→4)-[Rha-(1→2)]-Xyl; 28-O-Glc ester with additional Glc unit 3,28-Bisdesmosidic linkage Not reported
Squarroside A1 Thalictrum squarrosum C₃₀H₆₀O₁₀ ~580.80 Cycloartane 3-O-Glc; 21α-methoxy-21,23-epoxide C-21 (R), C-22 (S), C-23 (R) configurations Not reported

Key Observations:

Aglycone Diversity: this compound uses gypsogenin, while Squarrosides B4, III, and A1 derive from oleanolic acid or cycloartane backbones . Gypsogenin’s oxidized structure (C-23,28 carboxyl groups) enhances polarity and bioactivity compared to oleanolic acid .

Sugar Chain Complexity: this compound’s 28-O-acetylfucose and branched arabinofuranosyl-rhamnopyranosyl-xylose chain are unique among analogs. In contrast, Squarrosides B4 and III have simpler glucose-xylose-rhamnose combinations .

Stereochemical Variations :

  • Squarrosides B3/B4 and A1/A2 are C-21 epimers (R vs. S configurations), which influence solubility and receptor interactions . This compound lacks such epimerization but features acetylated fucose, enhancing membrane permeability .

Bioactivity and Functional Differences

  • Immunomodulation: this compound’s biphasic immunomodulation is unparalleled among analogs. Squarrosides B4 and III, despite structural similarities, lack documented immune-related effects .
  • Anticancer Potential: Oleanolic acid-derived squarrosides (e.g., III, IV) show cytotoxicity in preliminary studies, likely due to their bisdesmosidic structures enhancing cellular uptake . This compound’s gypsogenin core may target different pathways, but this remains unexplored.

Q & A

Q. How can multi-omics integration clarify this compound’s mode of action?

  • Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) data using pathway enrichment tools (e.g., MetaboAnalyst). Network pharmacology models (e.g., STRING) can map interactions between this compound-targeted proteins and disease-associated pathways .

Methodological Best Practices

Q. What quality control measures are critical for ensuring reproducibility in this compound research?

  • Standardize extraction protocols (e.g., solvent ratios, temperature). Use authenticated plant material (voucher specimens deposited in herbaria). Report all instrument parameters (e.g., NMR frequency, MS ionization mode) and raw data in supplementary materials .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

  • Follow OECD guidelines for repeated-dose toxicity (e.g., 28-day or 90-day studies in rodents). Monitor hematological, hepatic, and renal biomarkers. Include recovery groups to evaluate reversibility of effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.